Tetramethylenebis(triphenylphosphonium bromide) Tetramethylenebis(triphenylphosphonium bromide)
Brand Name: Vulcanchem
CAS No.: 15546-42-6
VCID: VC21059009
InChI: InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1
SMILES: C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Molecular Formula: C40H38BrP2+
Molecular Weight: 660.6 g/mol

Tetramethylenebis(triphenylphosphonium bromide)

CAS No.: 15546-42-6

Cat. No.: VC21059009

Molecular Formula: C40H38BrP2+

Molecular Weight: 660.6 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylenebis(triphenylphosphonium bromide) - 15546-42-6

Specification

CAS No. 15546-42-6
Molecular Formula C40H38BrP2+
Molecular Weight 660.6 g/mol
IUPAC Name triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide
Standard InChI InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1
Standard InChI Key GAZHTOOFLJFVJO-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

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